N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfonyl)propanamide
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Overview
Description
3-(BENZENESULFONYL)-N-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}PROPANAMIDE is a complex organic compound that features a benzenesulfonyl group and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-N-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}PROPANAMIDE typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases like sodium hydride in dry solvents such as dimethylformamide, under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, possibly incorporating continuous flow techniques and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
3-(BENZENESULFONYL)-N-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: The benzenesulfonyl group can be reduced to a benzenesulfinyl group.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong electrophiles like bromine or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of the benzenesulfonyl group may produce benzenesulfinyl derivatives.
Scientific Research Applications
3-(BENZENESULFONYL)-N-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-(BENZENESULFONYL)-N-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}PROPANAMIDE involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes, inhibiting their activity by binding to the active site. The thiadiazole ring can participate in electron transfer reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(benzenesulfonyl)-4-[(phenylsulfanyl)methyl]piperidin-4-ol
- 3-(benzenesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide
Uniqueness
3-(BENZENESULFONYL)-N-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}PROPANAMIDE is unique due to the presence of both a benzenesulfonyl group and a thiadiazole ring, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C18H17N3O3S3 |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C18H17N3O3S3/c22-16(11-12-27(23,24)15-9-5-2-6-10-15)19-18-21-20-17(26-18)13-25-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,19,21,22) |
InChI Key |
TZQWBXKHORLIGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=NN=C(S2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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